molecular formula C7H9ClN2 B14891117 2-(3-Chloropyridin-2-YL)ethan-1-amine

2-(3-Chloropyridin-2-YL)ethan-1-amine

Cat. No.: B14891117
M. Wt: 156.61 g/mol
InChI Key: QZACLOLMQABPRC-UHFFFAOYSA-N
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Description

2-(3-Chloropyridin-2-YL)ethan-1-amine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyridin-2-YL)ethan-1-amine typically involves the reaction of 3-chloropyridine with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium or nickel, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloropyridin-2-YL)ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chloropyridin-2-YL)ethan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(3-Chloropyridin-2-YL)ethan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloropyridin-2-YL)ethan-1-amine: Similar structure but with different substitution patterns.

    2-(3-Chloropyridin-2-YL)oxyethan-1-amine: Contains an oxygen atom in the side chain.

    2-(3-Chloropyridin-2-YL)-2-methylpropan-1-amine: Contains a methyl group in the side chain.

Uniqueness

2-(3-Chloropyridin-2-YL)ethan-1-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9ClN2

Molecular Weight

156.61 g/mol

IUPAC Name

2-(3-chloropyridin-2-yl)ethanamine

InChI

InChI=1S/C7H9ClN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2

InChI Key

QZACLOLMQABPRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CCN)Cl

Origin of Product

United States

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